molecular formula C15H22BCl2NO5S B2425363 2,4-Dichloro-5-(2-(methanesulfonylamino)ethoxy)phenylboronic acid, pinacol ester CAS No. 2096338-42-8

2,4-Dichloro-5-(2-(methanesulfonylamino)ethoxy)phenylboronic acid, pinacol ester

Cat. No.: B2425363
CAS No.: 2096338-42-8
M. Wt: 410.11
InChI Key: RFVFRRRRUNIZKZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(2-(methanesulfonylamino)ethoxy)phenylboronic acid, pinacol ester is a complex organic compound with the molecular formula C15H22BCl2NO5S. This compound is a member of the boronic acid ester family, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(2-(methanesulfonylamino)ethoxy)phenylboronic acid, pinacol ester typically involves the reaction of 2,4-dichloro-5-(2-(methanesulfonylamino)ethoxy)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(2-(methanesulfonylamino)ethoxy)phenylboronic acid, pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted phenyl derivatives .

Mechanism of Action

The mechanism by which 2,4-Dichloro-5-(2-(methanesulfonylamino)ethoxy)phenylboronic acid, pinacol ester exerts its effects involves the interaction of the boronic ester group with specific molecular targets. In Suzuki-Miyaura coupling, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-(2-(methanesulfonylamino)ethoxy)phenylboronic acid, pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both dichloro and methanesulfonylaminoethoxy groups makes it particularly useful in selective organic transformations and in the synthesis of complex molecules .

Properties

IUPAC Name

N-[2-[2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BCl2NO5S/c1-14(2)15(3,4)24-16(23-14)10-8-13(12(18)9-11(10)17)22-7-6-19-25(5,20)21/h8-9,19H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVFRRRRUNIZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Cl)OCCNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BCl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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